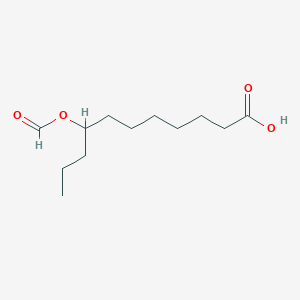
8-(Formyloxy)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Formyloxy)undecanoic acid is a derivative of undecanoic acid, a saturated medium-chain fatty acid This compound is characterized by the presence of a formyloxy group attached to the eighth carbon of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Formyloxy)undecanoic acid typically involves the esterification of undecanoic acid with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Formyloxy)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The formyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The formyloxy group can be reduced to form an alcohol group.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-carboxyundecanoic acid.
Reduction: Formation of 8-hydroxyundecanoic acid.
Substitution: Formation of various substituted undecanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Formyloxy)undecanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Formyloxy)undecanoic acid involves its interaction with various molecular targets and pathways. For example, its antifungal activity is believed to result from the disruption of fungal cell membrane integrity and interference with lipid metabolism. The formyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: The parent compound, known for its antifungal properties.
8-Hydroxyundecanoic acid: A reduction product of 8-(Formyloxy)undecanoic acid with similar chemical properties.
8-Carboxyundecanoic acid: An oxidation product with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the formyloxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
184921-19-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
8-formyloxyundecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-2-7-11(16-10-13)8-5-3-4-6-9-12(14)15/h10-11H,2-9H2,1H3,(H,14,15) |
InChI Key |
AUSJZAOMLCIDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCC(=O)O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

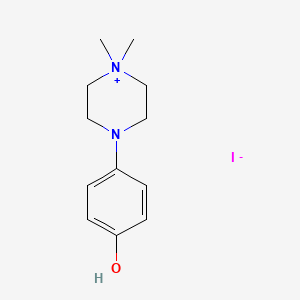


![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
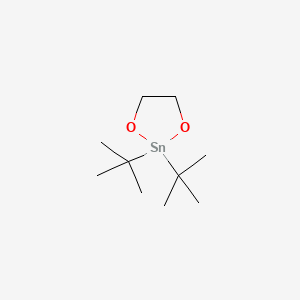

![4-[(2,6-Difluoropyrimidin-4-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B12554598.png)
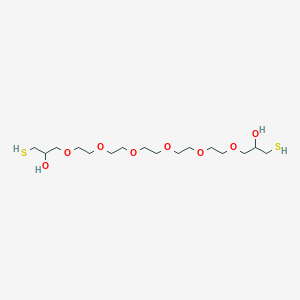

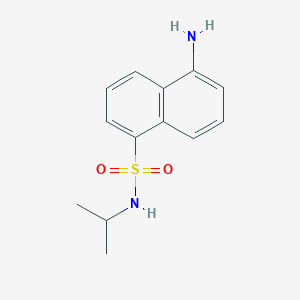

![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
